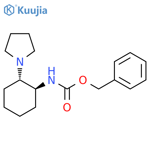

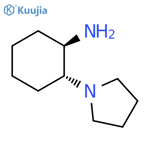

Chemoenzymatic preparation of optically active trans-cyclohexane-1,2-diamine derivatives: An efficient synthesis of the analgesic U-(-)-50,488

,

Chemistry - A European Journal,

2004,

10(22),

5788-5794